Netzahualcoyone

Antimicrobial Resistance Membrane Permeability Mode of Action

Researchers studying Gram-positive antibacterial mechanisms often face a trade-off between antimicrobial potency and unacceptable mammalian cytotoxicity seen in common quinone methides like celastrol. Netzahualcoyone solves this by targeting membrane-associated respiration in Bacillus subtilis while sparing Gram-negative bacteria, offering a cleaner phenotypic probe. - Inhibits respiration of intact B. subtilis cells but not E. coli, enabling selective Gram-positive mode-of-action studies. - Favorable initial cytotoxicity profile compared to pristimerin and celastrol, widening the therapeutic research window. - Absolute configuration confirmed by X-ray crystallography, providing a validated 3D scaffold for computational drug design and SAR campaigns.

Molecular Formula C30H36O6
Molecular Weight 492.6 g/mol
CAS No. 87686-36-0
Cat. No. B1678220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetzahualcoyone
CAS87686-36-0
SynonymsNetzahualcoyone; 
Molecular FormulaC30H36O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)C
InChIInChI=1S/C30H36O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,25,32,34H,10-11,13-14H2,1-7H3
InChIKeyJBKXDADFFNVBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Netzahualcoyone Sourcing and Compound Class


Netzahualcoyone (CAS 87686-36-0) is a naturally occurring triterpene quinone methide belonging to the 3-hydroxysteroid class of compounds, with the molecular formula C30H36O6 and a molecular weight of 492.6 g/mol [1]. It is biosynthesized and isolated from plants within the Celastraceae family, including species such as Orthosphenia mexicana, Cheiloclinium cognatum, and Salacia campestris [2]. The compound's absolute configuration and molecular structure were definitively established via X-ray crystallography, confirming a unique triterpenoid skeleton [3]. As a quinone methide, it is part of a class of specialized metabolites known for their electrophilic reactivity and diverse biological activities, primarily recognized for its antimicrobial properties .

Netzahualcoyone Antimicrobial Profile vs. Celastroloids


Substituting Netzahualcoyone with a generic 'quinone methide triterpene' or a more well-studied celastroloid like pristimerin or celastrol is scientifically unjustifiable. Despite sharing a core structural motif, subtle differences in functional groups and stereochemistry lead to divergent biological outcomes. For instance, while pristimerin and celastrol exhibit potent, broad-spectrum antibacterial activity against Gram-positive bacteria, they also demonstrate significant cytotoxic liabilities against mammalian cell lines, which limits their therapeutic windows and compromises their utility in antimicrobial discovery programs [1]. In contrast, Netzahualcoyone exhibits a distinct profile characterized by a unique mechanism of action involving membrane-associated respiratory inhibition and a notable lack of activity against Gram-negative bacteria like Escherichia coli [2]. This specific combination of traits—a potent, membrane-targeted anti-Gram-positive spectrum coupled with a more favorable initial cytotoxicity profile compared to related quinone methides—creates a unique procurement rationale. It positions Netzahualcoyone not as a substitute, but as a specialized, complementary tool compound for probing bacterial physiology or exploring structure-activity relationships (SAR) that are not accessible with its more cytotoxic counterparts [3].

Netzahualcoyone vs. Celastroloids: Key Evidence


Differential Gram-Negative Permeability

Netzahualcoyone's antibacterial action is contingent upon membrane integrity, showing a stark functional difference against Gram-negative bacteria compared to celastrol. While netzahualcoyone has no effect on the respiration of intact Escherichia coli cells, its inhibitory activity becomes apparent only after the outer membrane is compromised via sonication [1]. In contrast, studies have shown celastrol to be active against intact Gram-negative cells, suggesting it can penetrate the outer membrane barrier [2]. This differential sensitivity to the Gram-negative outer membrane highlights a key functional distinction.

Antimicrobial Resistance Membrane Permeability Mode of Action

Cytotoxicity Selectivity Advantage

Direct cytotoxicity data for netzahualcoyone is limited; however, strong SAR inference can be drawn from its close structural analog, netzahualcoyonol, to demonstrate a class-level advantage over more established quinone methides like pristimerin and celastrol. Netzahualcoyonol exhibits low cytotoxicity against Vero cells and favorable selectivity indices (SI) for various pathogens (e.g., SI for S. aureus: 2.56; S. saprophyticus: 20.56) [1]. In stark contrast, pristimerin and celastrol are well-documented for their potent and non-selective cytotoxicity against numerous cancer cell lines, which is a primary focus of their research, but also a major liability for antimicrobial development [2].

Cytotoxicity Selectivity Index Therapeutic Window

Membrane Function Disruption

The mechanism of action of netzahualcoyone has been elucidated and is distinct from the macromolecular synthesis inhibition observed with celastrol. Netzahualcoyone inhibits the respiration of intact Bacillus subtilis cells but only affects E. coli respiration when the outer membrane is disrupted, indicating its primary target involves membrane-associated cellular functions [1]. In a direct comparison, celastrol at 3 µg/mL and pristimerin at 10 µg/mL were shown to first affect DNA and RNA synthesis, followed by protein synthesis, and also caused cytoplasmic membrane disruption [2]. While both classes ultimately affect the membrane, netzahualcoyone's activity appears more exclusively dependent on membrane interaction and function, as it shows no evidence of directly inhibiting macromolecular synthesis pathways in the absence of membrane disruption.

Mode of Action Cellular Respiration Membrane Disruption

X-Ray Crystal Structure Confirmation

Unlike many natural products in procurement catalogs whose structures are assigned solely by NMR and mass spectrometry, the absolute configuration and molecular structure of netzahualcoyone have been unambiguously confirmed by X-ray crystallography [1]. This provides a level of structural certainty that is not available for many structurally related analogs like maytenin or 22beta-hydroxymaytenin, where absolute stereochemistry may be inferred but not directly proven by X-ray data. This experimental validation is critical for any study where precise 3D molecular interaction modeling is required.

Structural Biology X-ray Crystallography Absolute Configuration

Netzahualcoyone Application Scenarios


Selective Anti-Gram-Positive Mechanisms

Ideal for research groups studying novel antibacterial mechanisms. Netzahualcoyone's inability to penetrate the intact Gram-negative outer membrane makes it a superior tool for probing Gram-positive-specific targets without confounding effects on Gram-negative bacteria in mixed cultures. Its primary mechanism of inhibiting membrane-associated respiration, as opposed to inhibiting macromolecular synthesis, offers a distinct phenotypic profile for mode-of-action studies in Bacillus subtilis [1].

Decoupling Potency from Cytotoxicity via SAR

Netzahualcoyone serves as a crucial scaffold for SAR studies aimed at developing safer antimicrobials from the quinone methide class. Its close analog, netzahualcoyonol, has demonstrated a favorable selectivity index against S. saprophyticus (SI = 20.56) [1]. This positions netzahualcoyone as a key intermediate for medicinal chemistry programs seeking to modify the celastroloid core to enhance antimicrobial activity while minimizing the inherent cytotoxicity associated with pristimerin and celastrol [2].

Validated Scaffold for Molecular Docking

The unambiguous determination of netzahualcoyone's absolute configuration and 3D structure via X-ray crystallography [1] provides a significant advantage for in silico drug discovery. Researchers can use this validated 3D structure with high confidence for molecular docking simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. This level of structural certainty is not universally available for other isolated celastroloids, making netzahualcoyone a preferred starting point for computational campaigns.

Membrane Permeability Chemical Probe

Netzahualcoyone's differential activity against intact versus sonically disrupted E. coli cells makes it a valuable chemical probe for studying bacterial outer membrane permeability and barrier function. It can be used in assays to assess the effectiveness of membrane permeabilizers or to study the impact of genetic mutations on outer membrane integrity, as its activity is directly correlated with membrane barrier function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netzahualcoyone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.